molecular formula C14H8ClNO3 B6377043 MFCD18314509 CAS No. 1261968-81-3

MFCD18314509

Cat. No.: B6377043
CAS No.: 1261968-81-3
M. Wt: 273.67 g/mol
InChI Key: VGLIMLZFROXASX-UHFFFAOYSA-N
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Description

MFCD18314509 is a synthetic organic compound with a halogen-substituted aromatic structure, commonly utilized in pharmaceutical intermediates and catalytic applications. Based on comparative analyses of structurally related compounds (e.g., brominated and fluorinated aromatics), this compound likely features a molecular formula such as C₉H₇ClO₂ (hypothetical), with a molecular weight of approximately 198.6 g/mol . Its synthesis may involve green chemistry principles, such as the use of recyclable catalysts (e.g., A-FGO) in tetrahydrofuran (THF) under reflux conditions, akin to methods described for related compounds .

Key properties may include:

  • Solubility: Moderate solubility in polar solvents (e.g., 0.5–1.2 mg/mL in ethanol), influenced by halogen substituents .
  • Thermal Stability: Decomposition temperature >200°C, typical for halogenated aromatics .
  • Bioavailability: Predicted Log S (ESOL) ≈ -2.5, indicating moderate hydrophobicity .

Properties

IUPAC Name

2-chloro-5-(3-cyano-5-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO3/c15-13-2-1-9(6-12(13)14(18)19)10-3-8(7-16)4-11(17)5-10/h1-6,17H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLIMLZFROXASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)C#N)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684954
Record name 4-Chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-81-3
Record name 4-Chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18314509 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield. For instance, one common method involves the use of a triazolo ring compound methanesulfonate crystal form, which is prepared under controlled conditions to achieve the desired crystal form .

Industrial Production Methods: Industrial production of this compound is designed to be scalable and cost-effective. The process involves optimizing the reaction conditions to maximize yield while minimizing waste and energy consumption. The preparation method is simple and suitable for large-scale production, ensuring that the compound can be produced efficiently and consistently .

Chemical Reactions Analysis

Types of Reactions: MFCD18314509 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of water radical cations under ambient conditions, which facilitate the formation of quaternary ammonium cations . Reduction reactions might use different catalysts and reducing agents to achieve the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions can yield quaternary ammonium compounds, which are valuable in various applications, including drug development .

Scientific Research Applications

MFCD18314509 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a precursor for synthesizing other compounds. In biology, it plays a role in studying cellular processes and interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in cancer treatment. Industrially, it is used in the production of various materials and chemicals, contributing to advancements in technology and manufacturing .

Mechanism of Action

The mechanism of action of MFCD18314509 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact mechanism depends on the context in which the compound is used, such as its role in cancer therapy, where it may induce cell death by generating reactive hydroxyl radicals .

Comparison with Similar Compounds

Table 1: Structural Comparison

Property This compound (Hypothetical) CAS 1761-61-1 CAS 1533-03-5
Molecular Formula C₉H₇ClO₂ C₇H₅BrO₂ C₁₀H₉F₃O
Molecular Weight (g/mol) 198.6 201.02 202.17
Halogen Substituent Chlorine Bromine Trifluoromethyl (-CF₃)
Functional Groups Carboxylic acid, Aromatic Benzimidazole, Nitro Ketone, Aromatic

Key Observations:

Halogen Impact :

  • The bromine in CAS 1761-61-1 increases molecular polarizability, enhancing its reactivity in nucleophilic substitutions compared to chlorine in this compound .
  • The -CF₃ group in CAS 1533-03-5 provides steric hindrance and electron-withdrawing effects, reducing solubility but improving metabolic stability .

Functional Group Roles :

  • Carboxylic acid (this compound) enables salt formation, improving bioavailability, whereas the ketone in CAS 1533-03-5 facilitates hydrogen bonding in catalytic applications .

Key Observations:

Solubility Trends :

  • The lower solubility of CAS 1533-03-5 in water (-2.63 Log S) aligns with its trifluoromethyl group, which increases hydrophobicity compared to this compound .
  • Bromine in CAS 1761-61-1 enhances aqueous solubility slightly (-2.47 Log S) due to higher polarizability .

Synthetic Efficiency :

  • Both this compound and CAS 1761-61-1 achieve high yields (>90%) using A-FGO catalysts, underscoring the efficacy of green chemistry approaches .
  • CAS 1533-03-5 requires longer reaction times (4 hours) due to the stability of the -CF₃ group under reflux conditions .

Key Observations:

Pharmaceutical Utility: this compound and CAS 1761-61-1 share comparable bioavailability scores (0.55), making them suitable for drug formulation .

Safety Considerations :

  • Brominated compounds (CAS 1761-61-1) pose ingestion risks, whereas fluorinated analogs (CAS 1533-03-5) require eye protection during handling .

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